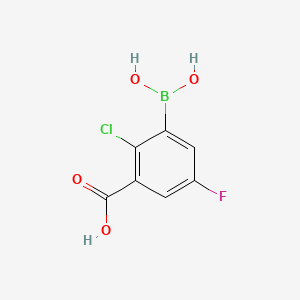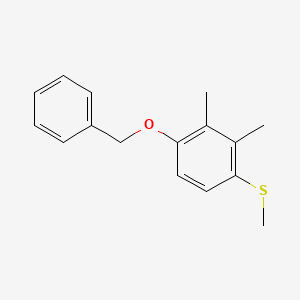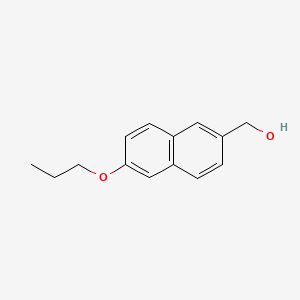
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that features a bromine atom, a nitro group, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps:
Bromination: The addition of a bromine atom to the appropriate position on the ring.
Protection and Functionalization: The attachment of the trimethylsilyl-ethoxy-methyl group to the imidazole ring.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Deprotection Reactions: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the original compound .
Applications De Recherche Scientifique
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. The trimethylsilyl-ethoxy-methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the imidazole ring.
4-Bromo-2-nitrobenzoic acid: Features a carboxylic acid group instead of the imidazole ring.
Uniqueness
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C9H16BrN3O3Si |
|---|---|
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
2-[(4-bromo-2-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)11-9(12)13(14)15/h6H,4-5,7H2,1-3H3 |
Clé InChI |
UYFPAFPBRGNKRA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(N=C1[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)


![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)



![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)



